Methyl 3-Bromo-4-iodo-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Bromo-4-iodo-5-methylbenzoate: is an organic compound with the molecular formula C9H8BrIO2 and a molecular weight of 354.97 g/mol It is a derivative of benzoic acid, specifically a methyl ester, and contains both bromine and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 3-Bromo-4-iodo-5-methylbenzoate typically involves the bromination and iodination of a methylbenzoate precursor. One common method includes the following steps:
Bromination: The starting material, 5-methylbenzoic acid, is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromo-5-methylbenzoic acid.
Esterification: The brominated product is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form methyl 3-bromo-5-methylbenzoate.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Methyl 3-Bromo-4-iodo-5-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Methyl 3-Bromo-4-iodo-5-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-4-iodo-5-methylbenzoate depends on its specific applicationThese interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 3-Bromo-4-chloro-5-methylbenzoate
- Methyl 3-Bromo-4-fluoro-5-methylbenzoate
- Methyl 3-Iodo-4-bromo-5-methylbenzoate
Comparison:
Methyl 3-Bromo-4-iodo-5-methylbenzoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens allows for versatile chemical transformations and interactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-bromo-4-iodo-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNLJNAAZHBNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.